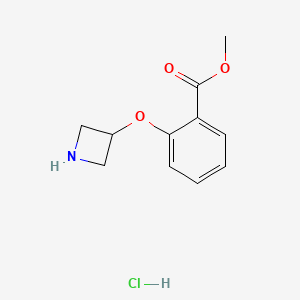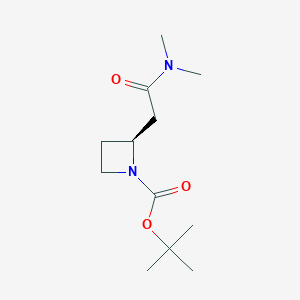![molecular formula C15H14N2O B11871784 5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile CAS No. 37045-07-1](/img/structure/B11871784.png)
5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile is a complex heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be achieved through various synthetic routes. One common method involves the use of a cascade reaction, where multiple bond-forming and bond-cleaving events are combined into a single reaction operation. This method often employs transition-metal catalysts such as silver salts, which activate alkyne, alkene, and allene functionalities under mild conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antitumor, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are known for their diverse pharmacological properties.
Oxazole derivatives: These compounds contain an oxygen and nitrogen atom in their ring structure and are studied for their potential therapeutic applications .
The uniqueness of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
37045-07-1 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-oxo-1,2,3,4-tetrahydroazepino[2,1-a]isoquinoline-12b-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c16-11-15-9-4-3-7-14(18)17(15)10-8-12-5-1-2-6-13(12)15/h1-2,5-6,8,10H,3-4,7,9H2 |
Clé InChI |
WABSMAFGQAQSOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C3=CC=CC=C3C=CN2C(=O)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)


![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)

